molecular formula C22H20ClFN4O2 B2480701 (2-Chloro-6-fluorophenyl)(4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 1351634-08-6

(2-Chloro-6-fluorophenyl)(4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No. B2480701
CAS RN: 1351634-08-6
M. Wt: 426.88
InChI Key: JTVIAYNYEYLKRN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules similar to "(2-Chloro-6-fluorophenyl)(4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)methanone" often involves multi-step chemical reactions, starting from simpler compounds. For example, a practical synthesis described by Zhang et al. (2009) involves a multi-step process that could potentially be adapted for synthesizing variants of this molecule, highlighting the complexity and intricacy involved in creating such compounds (Zhang, Yan, Kanamarlapudi, Wu, & Keyes, 2009).

Molecular Structure Analysis

The molecular structure of complex compounds is crucial in determining their physical and chemical properties. For instance, Al-Omary et al. (2014) discuss the cation of a related salt, where the piperazine ring adopts a distorted chair conformation, which could be relevant for understanding the conformational preferences of "this compound" (Al-Omary, Ghabbour, El-Emam, Kumar, & Fun, 2014).

Chemical Reactions and Properties

Chemical reactions involving compounds like "this compound" often demonstrate a range of reactivities due to the presence of multiple functional groups. For example, the work by Hossan et al. (2012) on the synthesis of pyrimidinones and oxazinones showcases the potential chemical versatility of such molecules, which could extend to reactions involving our compound of interest (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

Physical Properties Analysis

The physical properties of complex molecules, including melting points, solubility, and crystal structure, are directly influenced by their molecular structure. The synthesis and crystallographic analysis by Huang et al. (2021) of related compounds provide insights into how the molecular arrangement affects physical properties, which is applicable to the physical properties analysis of our compound (Huang, Yang, Wu, Yang, Chen, Chai, & Zhao, 2021).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are crucial for understanding the behavior of complex compounds. The study by Malik and Khan (2014) on the anticonvulsant activities of pyrimidinone derivatives illustrates how modifications in the molecular structure can significantly alter the chemical properties and biological activity of such molecules (Malik & Khan, 2014).

Scientific Research Applications

Imaging Agent in Parkinson's Disease

(Wang et al., 2017) discuss the synthesis of a PET agent potentially useful for imaging the LRRK2 enzyme in Parkinson's disease, highlighting its potential role in the diagnosis and understanding of this neurological disorder.

Anti-HIV-2 Activity

(Ashok et al., 2015) describe the synthesis of β-carboline derivatives, which have shown selective inhibition of HIV-2 strain, indicating a potential application in antiviral therapies.

Antimicrobial Activity

(Patel et al., 2011) report the synthesis of pyridine derivatives with variable and modest antimicrobial activity, suggesting its use in developing new antimicrobial agents.

G Protein-Coupled Receptor Antagonists

(Romero et al., 2012) present the synthesis and evaluation of antagonists of the G protein-coupled receptor NPBWR1 (GPR7), which could have implications in treating conditions related to this receptor.

Structural and Electronic Properties in Anticonvulsants

(Georges et al., 1989) study the crystal structures of anticonvulsant compounds, providing insights into the structural and electronic properties critical for their pharmacological activity.

Biological Activity of Triazole Analogues

(Nagaraj et al., 2018) synthesized novel triazole analogues and evaluated their antibacterial activity, suggesting potential applications in antibacterial therapy.

Synthesis and Antimicrobial Activity of Pyrimidin-5-yl Methanone Derivatives

(Chaudhari, 2012) reports the synthesis and antimicrobial activity of pyrimidin-5-yl methanone derivatives, indicating their potential as antimicrobial agents.

Future Directions

The future directions for this compound could involve further exploration of its potential neuroprotective and anti-neuroinflammatory properties . More research is needed to fully understand its mechanism of action and potential applications in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

properties

IUPAC Name

(2-chloro-6-fluorophenyl)-[4-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClFN4O2/c1-30-16-7-5-15(6-8-16)19-13-20(26-14-25-19)27-9-11-28(12-10-27)22(29)21-17(23)3-2-4-18(21)24/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVIAYNYEYLKRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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